molecular formula C13H12BrF3N2 B15131417 4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole

4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole

Cat. No.: B15131417
M. Wt: 333.15 g/mol
InChI Key: KPLRIPSCXNAHTB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylphenol
  • 4-Bromo-3,5-dimethylisoxazole
  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid

Uniqueness

4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, especially in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12BrF3N2

Molecular Weight

333.15 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C13H12BrF3N2/c1-8-12(14)9(2)19(18-8)7-10-3-5-11(6-4-10)13(15,16)17/h3-6H,7H2,1-2H3

InChI Key

KPLRIPSCXNAHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(F)(F)F)C)Br

Origin of Product

United States

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